![molecular formula C18H15Cl2FN2O2S B2776207 2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1006020-46-7](/img/structure/B2776207.png)
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EF24 and has been found to possess various biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Mecanismo De Acción
EF24 exerts its effects through various mechanisms, including inhibition of the NF-κB pathway, modulation of oxidative stress, and induction of apoptosis. The NF-κB pathway is a key regulator of inflammation and cell survival, and EF24 has been found to inhibit this pathway by preventing the translocation of NF-κB to the nucleus. EF24 has also been found to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the production of reactive oxygen species. Finally, EF24 induces apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
EF24 has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Inflammation is a key driver of many diseases, and EF24 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EF24 has also been found to possess antioxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress. Finally, EF24 has been found to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for laboratory experiments, including its low toxicity and high solubility in water. However, EF24 also has some limitations, including its instability in solution and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on EF24, including the development of more stable formulations for use in clinical trials, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its potential in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of EF24 and to identify any potential off-target effects.
Métodos De Síntesis
EF24 can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with 2-ethoxyethylamine to form 2,4-dichloro-N-(2-ethoxyethyl)benzamide. This intermediate product is then reacted with 6-fluoro-1,3-benzothiazol-2-amine to form EF24.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in various fields including cancer research, inflammation, and neurodegenerative diseases. In cancer research, EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. Inflammation is another area where EF24 has shown potential, with studies demonstrating its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, EF24 has been studied for its potential neuroprotective effects, with research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O2S/c1-2-25-8-7-23-15-6-4-12(21)10-16(15)26-18(23)22-17(24)13-5-3-11(19)9-14(13)20/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMIOQUMYKNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)

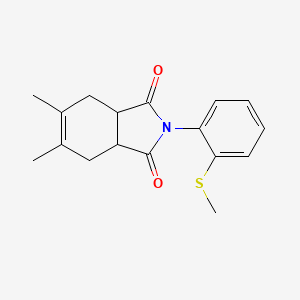
![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2776134.png)
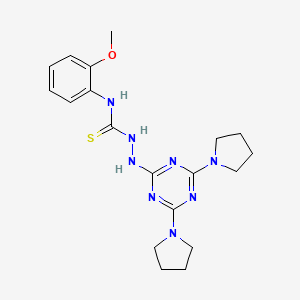
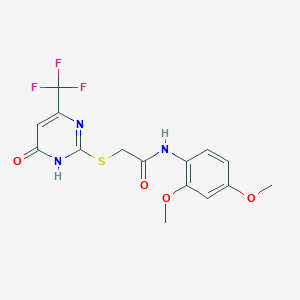
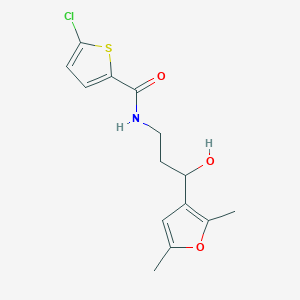
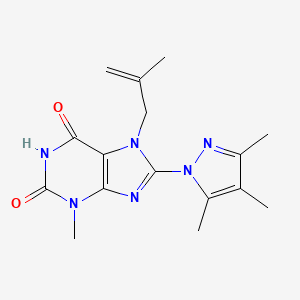

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2776143.png)
![3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)propanamide](/img/structure/B2776144.png)
![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)